2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine
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Overview
Description
2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine is a complex organic compound featuring a pyrazole, piperidine, and pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivative, followed by the formation of the piperidine intermediate, and finally, the coupling with the pyrimidine ring.
Pyrazole Synthesis: The pyrazole moiety can be synthesized via cyclocondensation of hydrazine with a 1,3-diketone under acidic conditions.
Piperidine Intermediate: The piperidine ring is often synthesized through hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced piperidine intermediates, and substituted pyrimidine compounds .
Scientific Research Applications
2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites, thereby affecting cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the substitution pattern.
Imidazole Derivatives: Similar in terms of heterocyclic nature but with different nitrogen positioning.
Indole Derivatives: Structurally distinct but often compared due to their biological activities.
Uniqueness
2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine is unique due to its specific combination of pyrazole, piperidine, and pyrimidine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H22N6O2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
InChI |
InChI=1S/C20H22N6O2/c1-14-11-18(24-25(14)2)19(27)26-9-5-17(6-10-26)28-20-22-12-16(13-23-20)15-3-7-21-8-4-15/h3-4,7-8,11-13,17H,5-6,9-10H2,1-2H3 |
InChI Key |
PUYXVLMMTHNDEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
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